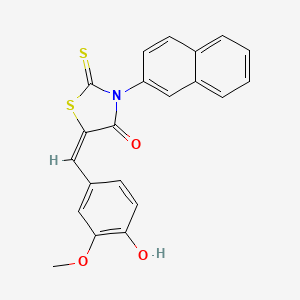

(E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

描述

属性

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S2/c1-25-18-10-13(6-9-17(18)23)11-19-20(24)22(21(26)27-19)16-8-7-14-4-2-3-5-15(14)12-16/h2-12,23H,1H3/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKUOVWGPUFDNJ-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable naphthalene derivative with thiourea under acidic conditions to form the thioxothiazolidinone ring.

Benzylidene Substitution: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the benzylidene double bond, converting it to a saturated alkyl chain.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Saturated thiazolidinone derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology:

Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Medicine:

Anti-inflammatory and Anticancer Properties: Research indicates that compounds with similar structures have anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.

Industry:

Material Science: The compound’s unique structure may be explored for use in the development of new materials with specific electronic or optical properties.

作用机制

The exact mechanism of action for (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is not fully understood. its biological activities are likely mediated through interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation.

相似化合物的比较

Structural Features and Substituent Effects

Thiazolidinone derivatives vary widely based on substituents at positions 3, 5, and the configuration of the benzylidene group. Key comparisons include:

Key Observations :

- The E-configuration in the target compound enhances planarity and π-conjugation compared to Z-isomers, improving intermolecular interactions .

- Naphthalen-2-yl at position 3 provides extended aromaticity, increasing molecular rigidity compared to phenyl or alkyl substituents .

- Hydroxy-methoxybenzylidene at position 5 allows for strong hydrogen bonding, unlike non-polar substituents (e.g., tert-butylcyclohexylidene in ).

Key Observations :

- The target compound’s synthesis in aqueous medium (water) is environmentally benign but slower (24 h) compared to EDDA-catalyzed reactions in methanol (10 min) .

- Ammonium acetate in acetic acid (for D6 ) facilitates faster condensation but may require purification steps.

Physicochemical Properties

Key Observations :

- The target compound’s poor aqueous solubility is typical of aromatic thiazolidinones, whereas Z-isomers show improved solubility due to reduced crystallinity .

- Bulky substituents (e.g., tert-butylcyclohexylidene ) increase melting points but reduce solubility.

Intermolecular Interactions and Crystal Packing

- Target compound : Forms hydrogen-bonded dimers via O–H⋯S and C–H⋯π interactions, creating an R₂²(10) motif.

- (Z)-Isomers : Exhibit weaker intermolecular forces due to non-planar geometry, leading to less stable crystal lattices.

- Triazole derivatives : Utilize N–H⋯O/S hydrogen bonds to form hexamers, contrasting with the dimeric structure of the target compound.

生物活性

(E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's structure features a thiazolidinone core, which is known for various pharmacological activities.

Chemical Structure and Properties

The molecular formula of (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is CHNOS. Its structural characteristics contribute to its biological activity, particularly the presence of the methoxy and hydroxyl groups which enhance its interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In vitro studies have shown that (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to increased cell death.

Antimicrobial Properties

This compound has also demonstrated notable antimicrobial activity against several bacterial strains. Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant capacity of (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits a strong ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related damage in cells .

The biological activities of (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and proteases.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Apoptosis Induction : By modulating apoptotic pathways, it enhances programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A study conducted on human breast cancer cell lines showed that treatment with (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 25 µM.

- Another research effort focused on its antimicrobial effects demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one, it can be compared with other similar compounds:

| Compound Name | Structure Characteristics | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Thiazolidinone derivative | Moderate IC 45 µM | MIC 64 µg/mL |

| Compound B | Benzothiazole derivative | High IC 15 µM | MIC 32 µg/mL |

| (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one | Thiazolidinone with methoxy group | IC 25 µM | MIC 32 µg/mL |

常见问题

Basic Synthesis

Q: What are the optimal reaction conditions for synthesizing (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one with high E-isomer selectivity? A: Synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidinone precursor under basic conditions (e.g., sodium acetate in acetic acid) to form the benzylidene intermediate.

- Step 2: Introduction of the naphthalen-2-yl group via nucleophilic substitution or coupling reactions.

- Key Conditions:

- Temperature: 60–80°C to favor kinetic control for E-isomer formation .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity .

- Purification: Recrystallization from ethanol or column chromatography ensures isomer purity .

Advanced Synthesis

Q: How can researchers address low yields caused by competing side reactions during synthesis? A: Methodological strategies include:

- Reagent Stoichiometry: Adjust molar ratios (e.g., 1:1.2 for aldehyde:thiazolidinone) to minimize unreacted intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time and side products (e.g., Z-isomer formation) .

- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Basic Characterization

Q: Which analytical techniques are most reliable for confirming the compound’s structure? A:

- X-Ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., thioxo group orientation) .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for benzylidene (δ 7.2–8.1 ppm) and naphthyl protons (δ 7.5–8.5 ppm) .

- IR: Confirm thioxo (C=S) stretch at ~1200 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 422.08) .

Advanced Characterization

Q: How should researchers resolve discrepancies between experimental and computational spectroscopic data? A:

- Dynamic Effects: Account for solvent polarity and temperature in DFT calculations (e.g., Gaussian 16 with PCM solvent model) .

- Tautomerism Analysis: Use variable-temperature NMR to detect thione-thiol tautomeric shifts .

- Crystallographic Refinement: SHELXL software (via Hirshfeld surface analysis) identifies disorder in aromatic substituents .

Biological Activity

Q: What methodologies are recommended for evaluating its enzyme inhibition potential? A:

- Assay Design:

- Target Enzymes: Tyrosinase (for antioxidant studies) or kinases (anticancer screening) .

- IC₅₀ Determination: Use fluorometric or colorimetric assays (e.g., pNPP for phosphatases) with positive controls (e.g., kojic acid) .

- Docking Studies: AutoDock Vina predicts binding modes to active sites (e.g., naphthyl group interactions with hydrophobic pockets) .

Structure-Activity Relationship (SAR)

Q: How do substituent modifications influence bioactivity? A:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy → Nitro (C-4) | Enhanced antimicrobial activity (MIC ↓ 50%) | |

| Naphthyl → Phenyl | Reduced anticancer potency (IC₅₀ ↑ 2-fold) | |

| Thioxo → Oxo | Loss of tyrosinase inhibition (Ki > 100 µM) |

Data Contradiction Analysis

Q: How to reconcile conflicting reports on its antimicrobial efficacy? A: Potential factors:

- Assay Variability: Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hrs) .

- Resistance Mechanisms: Test against efflux pump-deficient strains (e.g., E. coli ATCC 25922ΔacrB) .

- Solubility Limits: Use DMSO concentrations ≤1% to avoid solvent toxicity .

Computational Modeling

Q: Which computational tools predict its interaction with biological targets? A:

- Molecular Dynamics (MD): GROMACS simulates ligand-protein stability (e.g., 100 ns trajectories) .

- QM/MM: Hybrid models (e.g., ONIOM) assess electronic effects of the thioxo group on binding .

- ADMET Prediction: SwissADME estimates bioavailability (%F > 50% with LogP < 5) .

Comparative Analysis

Q: How does this compound compare to other thiazolidinone derivatives? A:

| Compound | Key Feature | Bioactivity | Reference |

|---|---|---|---|

| D7 () | Diethylaminoethyl side chain | Antifungal (MIC = 8 µg/mL) | |

| (5Z)-5-(2-methoxybenzylidene) () | Phenothiazine moiety | Anticancer (IC₅₀ = 12 µM) | |

| Target Compound | Naphthyl-thioxo core | Dual enzyme inhibition |

Stability Studies

Q: What protocols assess its stability under physiological conditions? A:

- Forced Degradation: Expose to pH 1.2 (gastric) and 7.4 (blood) buffers at 37°C for 24 hrs; analyze via HPLC .

- Photodegradation: UV light (254 nm) for 48 hrs; monitor thioxo → oxo conversion .

- Thermal Analysis: TGA/DSC identifies decomposition thresholds (>200°C for crystalline form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。